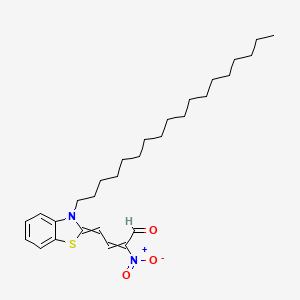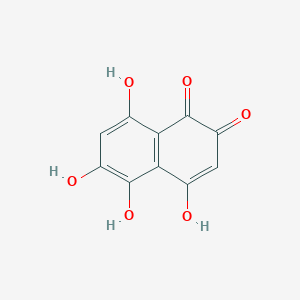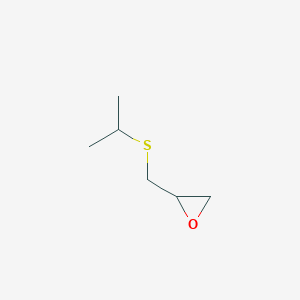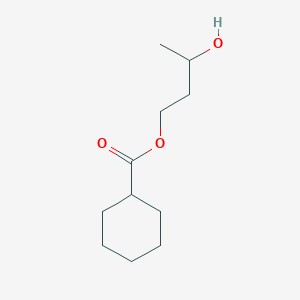![molecular formula C23H24O7 B14703692 (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde CAS No. 15330-63-9](/img/structure/B14703692.png)
(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of xanthene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted benzaldehydes and dimethyl acetals, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an inhibitor of certain enzymes and proteins. For instance, it has been studied for its ability to inhibit Taq polymerase and telomerase, which are important in DNA replication and cancer research .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like Taq polymerase and telomerase by binding to their active sites. This binding can trigger a cascade of molecular events, leading to the inhibition of DNA replication and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Xanthene Derivatives: Compounds like 9H-xanthene and its derivatives share a similar core structure but differ in their substituents.
Flavonoids: These compounds also have a similar polycyclic structure but with different functional groups.
Uniqueness
What sets (5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde apart is its specific combination of methoxy and dimethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
15330-63-9 |
|---|---|
Fórmula molecular |
C23H24O7 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
2-(5,9,10-trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydropyrano[2,3-a]xanthen-11-yl)acetaldehyde |
InChI |
InChI=1S/C23H24O7/c1-23(2)8-6-12-14(26-3)10-16-19(22(12)30-23)20(25)18-13(7-9-24)21(28-5)17(27-4)11-15(18)29-16/h9-11H,6-8H2,1-5H3 |
Clave InChI |
OUDLYLYPVPSTNN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(C=C3C(=C2O1)C(=O)C4=C(C(=C(C=C4O3)OC)OC)CC=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
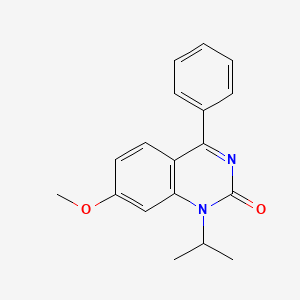
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
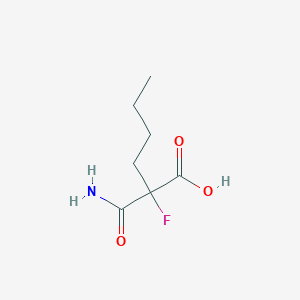
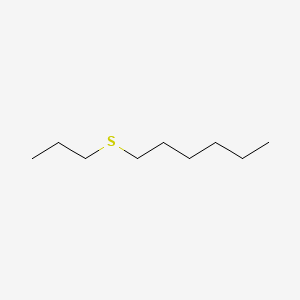
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
